molecular formula C8H18OS2 B2720893 (S)-S-tert-butyl 2-methylpropane-2-sulfinothioate CAS No. 60011-16-7

(S)-S-tert-butyl 2-methylpropane-2-sulfinothioate

Cat. No.: B2720893
CAS No.: 60011-16-7
M. Wt: 194.35
InChI Key: ZFKIFCIQBZYNIQ-NSHDSACASA-N
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Description

(S)-S-tert-butyl 2-methylpropane-2-sulfinothioate is a chiral organosulfur compound. It is characterized by the presence of a sulfinothioate functional group, which consists of a sulfur atom bonded to both a sulfinyl group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-S-tert-butyl 2-methylpropane-2-sulfinothioate typically involves the reaction of tert-butyl thiol with a suitable sulfinylating agent under controlled conditions. One common method involves the use of tert-butyl sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-S-tert-butyl 2-methylpropane-2-sulfinothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.

    Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfonates or sulfoxides.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-S-tert-butyl 2-methylpropane-2-sulfinothioate has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism by which (S)-S-tert-butyl 2-methylpropane-2-sulfinothioate exerts its effects involves interactions with various molecular targets. The sulfinothioate group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-butyl 2-methylpropane-2-sulfinothioate: The enantiomer of (S)-S-tert-butyl 2-methylpropane-2-sulfinothioate, differing in the spatial arrangement of atoms.

    tert-butyl sulfinamide: A related compound with a sulfinamide group instead of a sulfinothioate group.

    tert-butyl sulfone: Contains a sulfone group, differing in oxidation state from the sulfinothioate group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the sulfinothioate functional group

Properties

IUPAC Name

2-[(S)-tert-butylsulfinyl]sulfanyl-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OS2/c1-7(2,3)10-11(9)8(4,5)6/h1-6H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKIFCIQBZYNIQ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60011-16-7
Record name (S)-(+)-t-Butyl-t-butane thiosulfinate
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